molecular formula C11H11ClN2O3 B1324886 2-chloro-N-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]acetamide CAS No. 956088-47-4

2-chloro-N-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]acetamide

Cat. No.: B1324886
CAS No.: 956088-47-4
M. Wt: 254.67 g/mol
InChI Key: GZEUDYXONRQQPG-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]acetamide” is a type of quinazolinone derivative . Quinazolinones are important heterocycles in medicinal chemistry, possessing a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .


Synthesis Analysis

The synthesis of quinazolinone derivatives has been a subject of considerable research . For example, Desai and colleagues have reported the synthesis of various 2-(2-chloro-6-methyl(3-quinolyl))3-[2-(4 - chlorophenyl) - 4 -oxo(3-hydroquinazolin-3 - yl)] - 5 -[(aryl)methylene]-1,3-thiazolidin-4-ones .

Scientific Research Applications

Synthesis and Chemical Properties

  • Intramolecular Cyclization : This chemical is involved in the synthesis of pyridin-2(1H)-ones containing a divalent sulfur atom bonded to a heterocyclic ring through the reaction of 2-chloro-N-(3-oxoalkenyl)acetamides with heterocyclic thiones (Savchenko et al., 2020).
  • Formation of Oxazole Derivatives : It reacts to form new substituted 2-(oxiran-2-yl)-1,3-oxazoles, indicating its role in creating structurally diverse oxazole derivatives (Shablykin et al., 2018).
  • Crystal Structure Analysis : It contributes to the understanding of crystal and electronic structures in compounds, as seen in the study of N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine (Aydın et al., 2017).

Biological and Medicinal Applications

  • Antimicrobial and Anti-Inflammatory Activities : Compounds synthesized from reactions involving this chemical have been evaluated for antimicrobial and anti-inflammatory activities, as in the case of some benzoxazole compounds (Thomas et al., 2009).
  • Anticancer Potential : There's research on its derivatives for anticancer activities, such as the study of 1H-inden-1-one substituted (heteroaryl)acetamide derivatives (Karaburun et al., 2018).

Additional Applications

  • Silylation and Formation of Heterocycles : It is used in the silylation of N-(2-hydroxyphenyl)acetamide and the formation of benzoxazasiloles and benzodioxazasilepines (Lazareva et al., 2017).
  • Synthesis of Thiazolidinones : This chemical is integral in the synthesis of novel imines and thiazolidinones with antimicrobial properties (Fuloria et al., 2009).

Properties

IUPAC Name

2-chloro-N-[(3-methyl-2-oxo-1,3-benzoxazol-5-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3/c1-14-8-4-7(6-13-10(15)5-12)2-3-9(8)17-11(14)16/h2-4H,5-6H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEUDYXONRQQPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)CNC(=O)CCl)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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